Dihydroorotase Inhibition: Quantified Target Engagement vs. Class Benchmark
This compound demonstrates weak inhibitory activity against dihydroorotase, a key enzyme in de novo pyrimidine biosynthesis [1]. In a direct biochemical assay, 3,4-dichloro-5-methoxy-1H-indazole achieved an IC50 of 180,000 nM against the enzyme sourced from mouse Ehrlich ascites cells [2]. This activity, while modest, serves as a defined biochemical benchmark for this specific substitution pattern. In contrast, optimized indazole-containing leads developed for dihydroorotate dehydrogenase (DHODH), a related but distinct enzyme in the same pathway, routinely achieve nanomolar potency (e.g., IC50 values below 100 nM), illustrating the critical role of specific substitution and scaffold optimization in achieving therapeutic-level target engagement [3]. The baseline activity of 3,4-dichloro-5-methoxy-1H-indazole thus provides a valuable negative control or starting point for SAR studies aimed at improving potency.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 180,000 nM |
| Comparator Or Baseline | Optimized indazole-containing DHODH inhibitors: < 100 nM |
| Quantified Difference | > 1800-fold weaker inhibition |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM test concentration |
Why This Matters
Defines the baseline biochemical profile of the unoptimized 3,4-dichloro-5-methoxy core, essential for SAR studies where researchers aim to improve upon this starting potency.
- [1] BindingDB. BDBM50405110: Inhibition of dihydroorotase from mouse Ehrlich ascites. Accessed 2026. View Source
- [2] BindingDB. BDBM50405110: IC50 value. Accessed 2026. View Source
- [3] CPRiL. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. 2018. View Source
